molecular formula C8H19N3 B1293942 1-(3-Aminopropyl)-4-methylpiperazine CAS No. 4572-03-6

1-(3-Aminopropyl)-4-methylpiperazine

Cat. No. B1293942
CAS RN: 4572-03-6
M. Wt: 157.26 g/mol
InChI Key: RGUABPVONIGVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopropyl)-4-methylpiperazine is a chemical compound that serves as an important intermediate in the synthesis of various medicinal drugs. It is a derivative of piperazine, a molecule that is characterized by its saturated six-membered ring containing two nitrogen atoms at opposite positions. The compound is utilized in the creation of a wide range of pharmaceutical agents, including those that act as allosteric enhancers of the A1 adenosine receptor .

Synthesis Analysis

The synthesis of 1-(3-Aminopropyl)-4-methylpiperazine can be achieved through multiple methods. One such method involves a two-step industrial process that starts with piperazine, followed by nitrosation and subsequent reduction . Another innovative approach for synthesizing this compound involves the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine. This method has been optimized to determine the best ratio of reagents, and the reaction is typically carried out at temperatures ranging from 40-50°C. The process also includes an efficient method for the isolation of the compound, although it is noted that several impurities are formed alongside the target product .

Molecular Structure Analysis

The molecular structure of 1-(3-Aminopropyl)-4-methylpiperazine has been studied using various spectroscopic and computational methods. Experimental FTIR and FT-Raman spectroscopic analysis, along with ab initio HF and density functional theory (DFT) calculations, have been performed to understand the electronic properties of the molecule. The natural bond orbital (NBO) analysis has provided insights into the atomic charges, electronic exchange interaction, and charge delocalization. Additionally, the electron density distribution and frontier molecular orbitals (FMOs) have been constructed to further comprehend the electronic properties of the molecule .

Chemical Reactions Analysis

The compound 1-(3-Aminopropyl)-4-methylpiperazine is reactive and can participate in various chemical reactions. It has been used as a building block in the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, which exhibit allosteric enhancer activity at the A1 adenosine receptor. The modifications in the synthesis of these derivatives involve varying the nature and position of substituents on the arylpiperazine moiety and the thiophene ring, demonstrating the compound's versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Aminopropyl)-4-methylpiperazine have been characterized through various analyses. Quantum chemical calculations have revealed the charge density distribution and sites of chemical reactivity, which are crucial for understanding the molecule's behavior in different environments. The electronic properties, including HOMO and LUMO energies, have been measured using the time-dependent TD-DFT approach. Additionally, the dipole moment, polarizability, anisotropy polarizability, and hyperpolarizability of the molecule have been reported, providing a comprehensive understanding of its physical and chemical characteristics .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(3-Aminopropyl)-4-methylpiperazine has been widely used as an intermediate in the synthesis of medicinal drugs. It can be obtained through various methods, including a two-step scheme starting from piperazine, followed by nitrosation and reduction. This compound has been synthesized for the first time by reacting N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine. This process also includes developing an efficient method for its isolation (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).

Biological Activities

A specific derivative of 1-(3-Aminopropyl)-4-methylpiperazine, TM208, has demonstrated excellent in vivo and in vitro anticancer activity with low toxicity. The metabolism of TM208 in rat bile was extensively studied, revealing the formation of multiple metabolites. This research contributes to understanding the biological activities and metabolic pathways of this compound and its derivatives (Jiang et al., 2007).

Safety And Hazards

Safety data sheets provide information on the safety and hazards of chemicals. For example, N-(3-Aminopropyl)imidazole is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research is ongoing into the applications of related compounds. For example, 1-(3-Aminopropyl)imidazole has been used to modulate the bottom property of perovskite in the development of efficient inverted formamidinium-cesium perovskite solar cells .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUABPVONIGVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063527
Record name 1-Piperazinepropanamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)-4-methylpiperazine

CAS RN

4572-03-6
Record name 1-(3-Aminopropyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4572-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinepropanamine, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004572036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Aminopropyl)-4-methylpiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperazinepropanamine, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Piperazinepropanamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylpiperazin-1-yl)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-[3-(4-methyl-1-piperazinyl)propyl]phthalimide (502 g) in ethanol (3.0 l) was added 100% hydrazine hydrate (187.6 g). The nesulting mixture was refluxed with stiving for 1.5 hours. The reaction mixture was cooled and then filtered. The filter cake was washed with ethanol (1 l). The filtrate and washing were combined and evaporated, under reduced pressure. The residual oil was distilled under reduced pressure to give 3-(4-methyl-1-piperazinyl)propylamine (146.6 g), bp 34 mmHg/127° to 128° C.
Quantity
502 g
Type
reactant
Reaction Step One
Quantity
187.6 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of N-(3-(4-methylpiperazin-1-yl)propyl)phthalimide and hydrazine monohydrate in ethanol and methanol was refluxed for 4 hours. After cooling to room temperature, concentrated HCl was added and the mixture heated under reflux for another hour. After removing the solvent, water was added, the mixture stirred, and insoluble material removed by filtration. Solid K2CO3 and CH2Cl2 were added to the aqueous layer, the mixture stirred, and was then filtered. The organic layer was washed with water. The combined aqueous layers were washed with Et2O. Water was removed from the organic layers, they were then dried and evaporated to give 1-(3-aminopropyl)-4-methylpiperazine as an oil. A reference for this synthesis is Hou et al., “Efficient syntheses of oncinotine and neooncinotine,” J. Org. Chem. 69(18):6094-9, 2004, which is incorporated by reference herein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of N-(3-(4-methylpiperazin-1-yl)propyl)phthalimide (6.2 g, 21.6 mM) and hydrazine monohydrate (1.13 g, 26 mM) in ethanol (60 mL) and methanol (60 mL) was refluxed for 4 hours. After cooling to room temperature, concentrated HCl (2.4 mL) was added and the mixture heated under reflux for another hour. After removing the solvent, water (100 mL) was added, the mixture stirred and insoluble material removed by filtration. Solid K2CO3 (1.2 eq) and CH2Cl2 (100 mL) was added to the aqueous layer; the mixture stirred, and was then filtered. The organic layer was washed with water (3×20 mL). The combined aqueous layers were washed with Et2O. Water was removed from the organic layers, which were then dried and evaporated to give 1-(3-aminopropyl)-4-methylpiperazine as an oil in 39% yield. 1H NMR (CDCl3): δ=1.55 (m, 2H, CH2), 2.20 (s, 3H, CH3), 2.34 (t, 2H, CH2), 2.67 (t, 2H, CH2). MS (ES+): 157.9.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopropyl)-4-methylpiperazine
Reactant of Route 2
1-(3-Aminopropyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Aminopropyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Aminopropyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Aminopropyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Aminopropyl)-4-methylpiperazine

Citations

For This Compound
189
Citations
C Li, SY Tzeng, LE Tellier, JJ Green - ACS applied materials & …, 2013 - ACS Publications
Biodegradable polyelectrolyte surfaces for gene delivery were created through electrospinning of biodegradable polycations combined with iterative solution-based multilayer coating. …
Number of citations: 21 pubs.acs.org
A Ovat, ZZ Li, CY Hampton, SA Asress… - Journal of medicinal …, 2010 - ACS Publications
A series of peptidyl α-ketoamides with the general structure Cbz-l-Leu-d,l-AA-CONH-R were synthesized and evaluated as inhibitors for the cysteine proteases calpain I, calpain II, and …
Number of citations: 40 pubs.acs.org
CJ Bishop, SY Tzeng, KL Kozielski… - Front Bioeng … - frontiersin.org
Materials and Methods: Libraries of poly (beta-amino esters)(PBAEs) were synthesized as described [1]. As an example, to synthesize polymer 447 (Figure 1), 1, 4-butanediol diacrylate …
Number of citations: 1 www.frontiersin.org
J Kim, JC Sunshine, JJ Green - Bioconjugate chemistry, 2014 - ACS Publications
Successful gene delivery with nonviral particles has several barriers, including cellular uptake, endosomal escape, and nuclear transport. Understanding the mechanisms behind these …
Number of citations: 84 pubs.acs.org
KL Kozielski, H Vaughan, BH Kim, SY Tzeng… - abstracts.biomaterials.org
Methods: We synthesized bioreducible monomer 2, 2’-disulfanediylbis (ethane-2, 1-diyl) diacrylate(BR6) following the reaction scheme shown in Figure 1A. BR6 could then be …
Number of citations: 0 abstracts.biomaterials.org
A Mangraviti, SY Tzeng, KL Kozielski, Y Wang, Y Jin… - ACS …, 2015 - ACS Publications
Biodegradable polymeric nanoparticles have the potential to be safer alternatives to viruses for gene delivery; however, their use has been limited by poor efficacy in vivo. In this work, …
Number of citations: 232 pubs.acs.org
N Lee, DT Duong, D Kim - Electrochimica Acta, 2018 - Elsevier
Poly (arylene ether) ketone possessing 1-(3-aminopropyl)-4-methylpiperazine group at pendant site (PAEK-APMP) was synthesized for anion exchange membrane (AEM) in alkaline …
Number of citations: 42 www.sciencedirect.com
NS Bhise, KJ Wahlin, DJ Zack… - International journal of …, 2013 - Taylor & Francis
Background Gene delivery can potentially be used as a therapeutic for treating genetic diseases, including neurodegenerative diseases, as well as an enabling technology for …
Number of citations: 49 www.tandfonline.com
Z Zhang, N Yu, H Sun, R Liu, Y Xu, J Yang - European Polymer Journal, 2023 - Elsevier
The synthesis of high-performance membranes is one of the most momentous issues for alkaline energy devices. To develop anion exchange membranes (AEMs) that combine high …
Number of citations: 2 www.sciencedirect.com
G Latacz, P Kechagioglou, R Papi… - Chemical Biology & …, 2016 - Wiley Online Library
The involvement of histamine and H 4 receptor (H 4 R) in cancer has been investigated recently using the H 4 R agonists and antagonists. The scope of the research project was …
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.